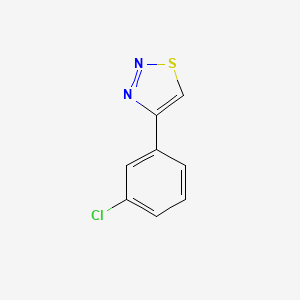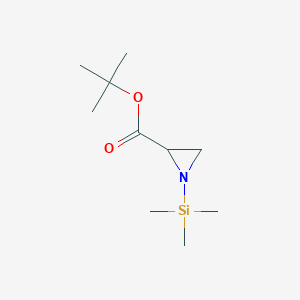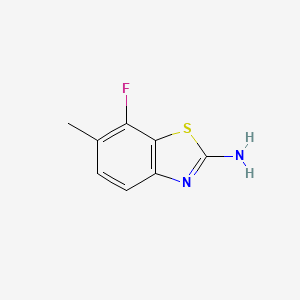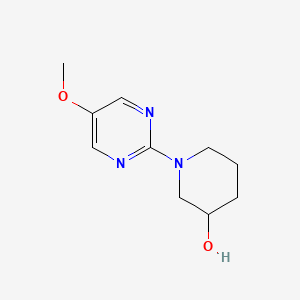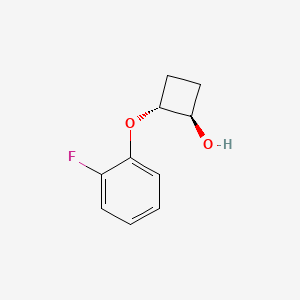
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol, also known as 2-FPCB, is a cyclic ether compound with a variety of uses in scientific research. It is a colorless liquid that has a boiling point of 108°C and a melting point of -60°C. It is soluble in a variety of organic solvents, such as methanol, ethanol, and acetone, and is used as a solvent for many organic reactions. 2-FPCB has a variety of applications in organic synthesis, biochemistry, and pharmacology.
Mécanisme D'action
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is a cyclic ether compound, which means that it has a ring structure composed of two oxygen atoms and two carbon atoms. This structure makes (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol highly reactive, as the oxygen atoms can easily form bonds with other molecules. This makes it useful as a solvent and reagent in organic synthesis. Additionally, the fluorine atom in the molecule makes it highly polar, which makes it useful as a reactant in biochemistry and pharmacology.
Biochemical and Physiological Effects
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is not known to have any direct biochemical or physiological effects. However, it can be used as a reactant in the synthesis of drugs and other biologically active compounds, which can have a variety of biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol has several advantages for use in laboratory experiments. It is a colorless liquid that is soluble in a variety of organic solvents, making it easy to use in organic synthesis. Additionally, it has a low boiling point, making it easy to evaporate from the reaction mixture. Furthermore, it is highly reactive, making it useful as a solvent and reagent in organic synthesis.
However, there are also some limitations to using (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol in laboratory experiments. It is highly polar, which can make it difficult to use in certain reactions. Additionally, it is a highly reactive compound, which can make it difficult to control the reaction rate.
Orientations Futures
There are several potential future directions for the use of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol. It could be used in the synthesis of other cyclic ether compounds, such as 1,3-dioxolanes and 1,3-dioxanes. Additionally, it could be used as a reactant in the synthesis of drugs and other biologically active compounds. Finally, it could be used as a reagent in the synthesis of isomers and other organic compounds.
Méthodes De Synthèse
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is synthesized from the reaction of 2-fluorophenol and cyclobutan-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted in a solvent such as methanol or ethanol. The reaction is typically conducted at room temperature, although it can be conducted at higher temperatures to increase the reaction rate. The reaction produces (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol as the major product, with minor amounts of other compounds, such as cyclobutan-2-ol and 2-fluorophenol.
Applications De Recherche Scientifique
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is used in a variety of scientific research applications. It is used as a solvent for organic reactions, such as the synthesis of organic compounds. It is also used as a reagent in organic synthesis, such as the synthesis of isomers. Additionally, (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is used as a reactant in biochemistry and pharmacology, such as the synthesis of drugs and other biologically active compounds.
Propriétés
IUPAC Name |
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-7-3-1-2-4-9(7)13-10-6-5-8(10)12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTJCAJXUNGUDI-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6431866.png)
![3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline](/img/structure/B6431867.png)
![3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B6431880.png)
![6-(difluoromethyl)-3-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6431889.png)
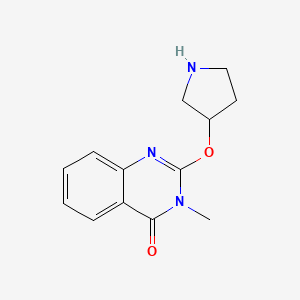
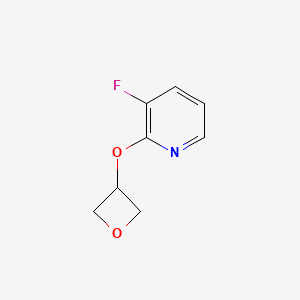
![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)
![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)

